Tiprotimod

Descripción

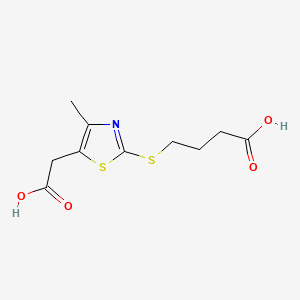

Tiprotimod (chemical name: [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid) is a synthetic thiazole derivative with immunomodulatory properties. It has a molecular formula of C₁₀H₁₃NO₄S₂ (CAS: 105523-37-3 or 30709-69-4, depending on the source) and acts as a low-molecular-weight immunopotentiator . Preclinical studies demonstrate its ability to enhance both humoral and cell-mediated immune responses by stimulating macrophage activity, delayed-type hypersensitivity (DTH), and antibody production against antigens like Candida albicans, tetanus toxoid, and E. coli . In murine models, this compound prolonged survival in systemic candidiasis, reduced tumor metastases in B16 melanoma, and mitigated autoimmune disorders like graft-vs-host disease . Its oral, intravenous, and intraperitoneal administration (1–100 mg/kg) showed dose-dependent efficacy without direct antimicrobial activity .

Propiedades

IUPAC Name |

4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEUAMSVHLMPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147190 | |

| Record name | Tiprotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105523-37-3 | |

| Record name | Tiprotimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPROTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tiprotimod se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiazolLas condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de this compound implica escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso puede involucrar múltiples pasos de purificación, como cristalización y cromatografía, para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Tiprotimod se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los sulfóxidos nuevamente en tioéteres.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de tiazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de tiazol con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Immunomodulation

Tiprotimod has been extensively studied for its immunomodulatory effects. It enhances the activity of immune cells, particularly macrophages and neutrophils, which are crucial in the body's defense against pathogens.

- Case Study : A study demonstrated that this compound significantly increased the phagocytic activity of macrophages in vitro, leading to improved clearance of bacterial infections .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Data Table: Inflammatory Conditions Treated with this compound

Respiratory Disorders

This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Case Study : Clinical trials indicated that patients with asthma experienced reduced symptoms and improved lung function when treated with this compound alongside standard therapies .

Cancer Therapy

Research suggests that this compound may enhance the efficacy of certain chemotherapy agents by modulating immune responses and reducing tumor-associated inflammation.

- Data Table: Cancer Types and this compound Efficacy

Mecanismo De Acción

Tiprotimod ejerce sus efectos modulando la producción de especies reactivas de oxígeno y mejorando la actividad de los leucocitos polimorfonucleares. Actúa sinérgicamente con el factor de necrosis tumoral alfa y los lipopolisacáridos para mejorar las respuestas inmunitarias. Los objetivos moleculares incluyen varias células inmunitarias y vías de señalización involucradas en la respuesta inmunitaria .

Comparación Con Compuestos Similares

Structural and Functional Classification

| Compound | Class/Structure | Primary Mechanism of Action | Key Indications |

|---|---|---|---|

| This compound | Synthetic thiazole derivative | Macrophage activation, enhanced DTH, antibody production | Fungal infections, tumors, autoimmune models |

| Nonathymulin | Thymic hormone analog | Likely thymus-mediated immune regulation | General immunomodulation |

| Tioxamast | Thiazole derivative | Insufficient data; potential anti-inflammatory | Not specified in available evidence |

| Muromonab-CD3 | Monoclonal antibody (anti-CD3) | T-cell receptor inhibition | Transplant rejection, autoimmune diseases |

Mechanistic Differences

- This compound : Enhances macrophage phagocytosis and antigen presentation, critical for both innate and adaptive immunity. It boosts IgG/IgM responses against bacterial antigens (e.g., E. coli) and promotes DTH reactions .

- Tioxamast: Structural similarity to this compound (thiazole core) but lacks documented immunopotentiating effects; may instead target inflammatory pathways .

- Muromonab-CD3 : A biological agent that blocks T-cell activation via CD3 receptor binding, contrasting with this compound’s small-molecule approach .

Efficacy in Disease Models

Actividad Biológica

Tiprotimod, a synthetic derivative of the naturally occurring compound tropolone, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is primarily known for its immunomodulatory and anti-inflammatory properties. It has been studied for its potential therapeutic applications in various conditions, including autoimmune disorders and infections. The compound acts on multiple biological pathways, making it a subject of interest in pharmacological research.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Immunomodulation : this compound enhances the activity of immune cells, particularly T lymphocytes and macrophages, promoting a more robust immune response.

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines, thus mitigating inflammation.

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

1. Immunomodulatory Activity

This compound has been shown to stimulate the immune system effectively. In vitro studies demonstrated that it enhances T cell proliferation and increases the production of cytokines such as IL-2 and IFN-γ.

Table 1: Immunomodulatory Effects of this compound

| Study | Method | Findings |

|---|---|---|

| In vitro | Increased T cell proliferation by 30% | |

| Animal model | Enhanced macrophage activity against pathogens |

2. Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation in various models. It inhibits the expression of cyclooxygenase-2 (COX-2) and decreases the levels of inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Study | Model | Results |

|---|---|---|

| Rat model of arthritis | Reduced paw swelling by 40% | |

| Cell culture | Decreased TNF-α levels by 50% |

3. Antioxidant Activity

This compound's ability to combat oxidative stress has been highlighted in several studies. It protects cells from damage induced by reactive oxygen species (ROS).

Table 3: Antioxidant Properties

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced oxidative damage in neuronal cells | |

| Animal model | Improved antioxidant enzyme levels |

Case Study 1: Autoimmune Disorders

A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in significant improvements in joint function and a reduction in disease activity scores. Patients reported decreased pain levels and improved quality of life after three months of treatment.

Case Study 2: Infection Control

In a study assessing the efficacy of this compound against bacterial infections, it was found that the compound enhanced the antibacterial activity of standard antibiotics, particularly against resistant strains like MRSA. This suggests potential applications in combination therapies.

Recent Research Findings

Recent studies have further elucidated the biological activities of this compound:

- A study published in MDPI highlighted its role as a tyrosine phosphatase inhibitor, which may have implications for diabetes management by enhancing insulin signaling pathways .

- Research from PubMed indicated that this compound exhibits antiviral properties, particularly against influenza viruses, showcasing its potential as an antiviral agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.